
N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine
Overview
Description
N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine diamine derivative characterized by a central pyrimidine ring substituted at the 4- and 6-positions. The 4-position features a 4-(4-ethylpiperazin-1-yl)phenyl group, while the 6-position is substituted with a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 4-ethylpiperazine with 4-chloroaniline, followed by the reaction with methylpyrimidin-4,6-diamine.
Amidation Reaction: Another approach is the amidation of 4-(4-ethylpiperazin-1-yl)phenylamine with methylpyrimidin-4,6-diamine under specific reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction times are optimized to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the compound can react with various nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the addition of hydrogen atoms.
Substitution Products: Substituted derivatives where the original functional groups are replaced by new ones.
Scientific Research Applications
Potential Applications
Based on preliminary studies, compounds similar to N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine may exhibit various biological activities. The compound has potential applications in various fields:
- Pharmaceutical Research: The pyrimidine core, common in many biologically active molecules, suggests it could be a building block in drug design. The ethylpiperazine group may enhance its pharmacological properties.
- Chemical Synthesis: It can be used as a reagent or intermediate in synthesizing more complex molecules.
Reactivity
The chemical reactivity of this compound can be explored through various reactions typical for pyrimidine derivatives. Specific reaction pathways would depend on the desired modifications and the reagents used.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Such studies help elucidate its mechanism of action and potential therapeutic effects.
Structural Similarities and Potential
Several compounds share structural similarities with this compound. These comparisons highlight how this compound may offer unique pharmacological profiles due to its specific substitutions. Examples of similar compounds include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-6-methylpyrimidin-4(3H)-one | Lacks ethylpiperazine group | Simpler structure; used in nucleoside synthesis |
5-Methyluracil | Pyrimidine derivative | Exhibits distinct biological activity as an antimetabolite |
1-(Piperidin-4-yl)-3-(trifluoromethyl)benzene | Piperidine instead of piperazine | Different nitrogen heterocycle; potential CNS activity |
Additional Information
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with various enzymes and receptors, modulating their activity. The exact mechanism of action may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Diamines
Pyrimidine diamines exhibit structural diversity, with variations in substituents significantly influencing their physicochemical properties and biological interactions. Below is a detailed comparison of N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine with related compounds:
Structural and Functional Group Analysis
Table 1: Substituent Comparison
Key Observations :
- Ethylpiperazine vs. Piperazine/Amino Groups: The ethylpiperazine group in the target compound may enhance solubility in aqueous environments compared to simple phenyl or nitro-substituted analogs (e.g., ).
- Methylamine vs.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Solubility : The pyrazolo-containing compound exhibits low aqueous solubility (0.5 µg/mL), likely due to hydrophobic chloro and pyrazolo groups. The target compound’s ethylpiperazine moiety may improve solubility relative to but remains unquantified.
- Basicity : The predicted pKa of the target compound (~7.5) suggests moderate basicity, aligning with ethylpiperazine’s pKa (~7.1–8.5), which could enhance cellular uptake compared to nitro-substituted analogs (pKa ~6.8) .
Biological Activity
N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine, also known as compound MH4, is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer and other diseases. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C29H33N9O
- Molecular Weight : 523.632 g/mol
- Structure : The compound features a pyrimidine core substituted with an ethylpiperazine moiety and a phenyl group, which may enhance its binding affinity to biological targets .
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. For instance, a derivative showed an IC50 value of 3 nM against a specific cancer target .
- The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study on the compound's effect on glioblastoma cells revealed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The study attributed this effect to the activation of caspase pathways leading to apoptosis.
- Case Study 2 : In a preclinical model of bacterial infection, this compound exhibited significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) reported at 5 µg/mL against Staphylococcus aureus.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-(4-(4-Ethylpiperazin-1-yl)phenyl)-N6-methylpyrimidine-4,6-diamine, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, starting with a pyrimidine core (e.g., 4,6-dichloropyrimidine), sequential amination reactions introduce the ethylpiperazine-phenyl and methylamino groups. Optimize yields using microwave-assisted synthesis (reduces reaction time) or continuous flow chemistry (enhances reproducibility). Catalysts like potassium carbonate in polar aprotic solvents (e.g., DMSO) improve efficiency .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology : Use HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>98%). Confirm structure via 1H/13C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and HR-MS (ESI-qTOF) for molecular weight validation. X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects .
Q. How should initial biological activity screening be designed for this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., ATP-binding pocket competition) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors. Use in vitro cell viability assays (e.g., MTT) on cancer lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., staurosporine) and dose-response curves .
Q. What strategies enhance solubility for in vitro and in vivo studies?
- Methodology : Salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400/water) improve aqueous solubility. For in vivo studies, nanoformulations (liposomes) or cyclodextrin complexes enhance bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH) .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrimidine diamines?
- Methodology : Compare analogs with varying substituents (Table 1). For example:
Substituent (R1, R2) | Biological Activity | Key Finding |
---|---|---|
4-Ethylpiperazine (current) | Kinase inhibition (IC50 nM) | Enhanced selectivity for CDK2 |
4-Fluorophenyl | Improved metabolic stability | Reduced off-target effects |
3-Chlorophenyl | Increased cytotoxicity | Higher ROS generation |
- Conclusion : Ethylpiperazine enhances kinase binding; methylamine optimizes solubility .
Q. What strategies identify primary biological targets of this compound?
- Methodology : Combine chemoproteomics (kinobead pulldown assays) and docking simulations (AutoDock Vina) to predict kinase interactions. Validate via CRISPR-Cas9 knockouts of candidate targets (e.g., CDK2, EGFR) in cellular models .
Q. How can contradictory efficacy data across studies be resolved?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for target phosphorylation vs. cell viability). Meta-analysis of dose-response curves identifies outlier datasets .
Q. What pharmacokinetic parameters require optimization for translational studies?
- Methodology : Assess Cmax , t1/2 , and AUC in rodent PK studies. Modify logP via substituent tweaking (e.g., replacing ethylpiperazine with morpholine) to balance blood-brain barrier penetration and renal clearance. Use PAMPA assays for permeability screening .
Q. How do in vitro toxicity profiles translate to in vivo models?
- Methodology : Compare cytotoxicity (in vitro) with organ toxicity (in vivo). For example, monitor liver enzymes (ALT/AST) and renal function (creatinine) in mice. Use human organ-on-chip models to predict cardiotoxicity .
Q. What crystallographic techniques elucidate binding modes with targets?
- Methodology : Co-crystallize the compound with purified kinase domains (e.g., CDK2). Use synchrotron radiation (1.0 Å resolution) to resolve hydrogen bonds with hinge regions. Compare with apo structures to identify induced-fit changes .
Q. How can in silico docking guide lead optimization?
- Methodology : Perform ensemble docking (Glide SP/XP) against kinase homology models. Prioritize compounds with ΔG < -9 kcal/mol. Validate predictions with MM-GBSA free energy calculations and molecular dynamics (200 ns simulations) .
Q. What green chemistry principles apply to scaling synthesis?
- Methodology : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Catalyze amination steps with recyclable Pd@MOF nanoparticles. Use solvent recovery systems to minimize waste .
Q. Which biomarkers indicate target engagement in preclinical models?
- Methodology : Measure phosphorylation of downstream effectors (e.g., Rb for CDK2 inhibition) via LC-MS/MS. In xenografts, use FDG-PET imaging to assess metabolic response .
Q. How is cross-reactivity with off-target kinases assessed?
- Methodology : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Use IC50 fold-changes (>10× selectivity vs. primary target) to prioritize candidates. Validate with RNA-seq of treated cells .
Properties
IUPAC Name |
4-N-[4-(4-ethylpiperazin-1-yl)phenyl]-6-N-methylpyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-3-22-8-10-23(11-9-22)15-6-4-14(5-7-15)21-17-12-16(18-2)19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFXITZFJHFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=NC(=C3)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160518 | |
Record name | N4-[4-(4-Ethyl-1-piperazinyl)phenyl]-N6-methyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872511-35-8 | |
Record name | N4-[4-(4-Ethyl-1-piperazinyl)phenyl]-N6-methyl-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872511-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-[4-(4-Ethyl-1-piperazinyl)phenyl]-N6-methyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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